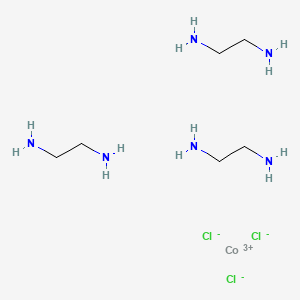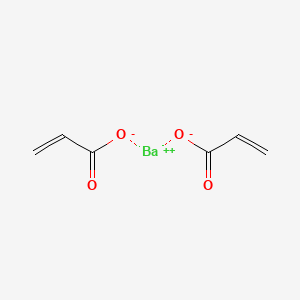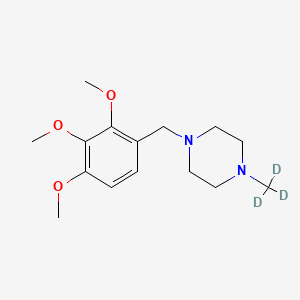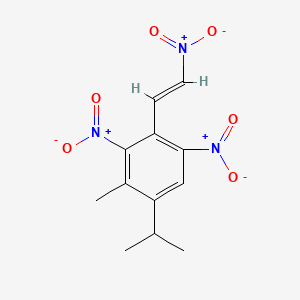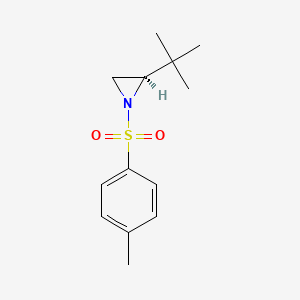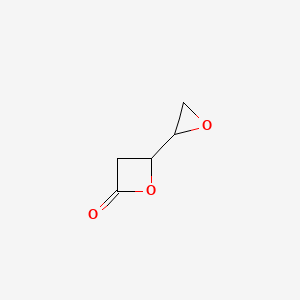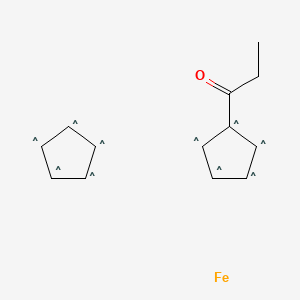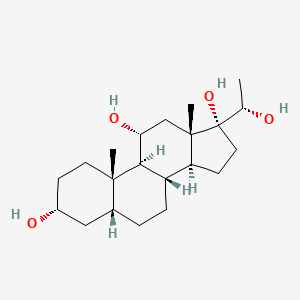
3,5-Dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yl is a chemical compound known for its unique structural properties and reactivity. It is a derivative of 2,2,6,6-tetramethylpiperidine, which is a stable radical often used in various chemical reactions and applications. This compound is particularly notable for its bromine substitutions at the 3 and 5 positions, which significantly influence its chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yl typically involves the bromination of 1-hydroxy-4-oxo-2,2,6,6-tetramethylpiperidine. This reaction yields 3,5-dibromo-1-hydroxy-4-oxo-2,2,6,6-tetramethylpiperidine hydrobromide. Subsequent oxidation of this intermediate produces the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination and oxidation reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yl undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form oxoammonium bromide.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include radiolysis of chloroform (CHCl3).
Substitution: Various nucleophiles can be used to replace the bromine atoms, depending on the desired product.
Major Products
Oxoammonium Bromide: Formed through oxidation reactions.
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Wissenschaftliche Forschungsanwendungen
3,5-Dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yl has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,5-dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yl involves its ability to act as a stable radical. It reacts with reactive oxygen species (ROS) and other radicals, thereby neutralizing them. This property makes it useful in various applications, including as a spin trap in ESR spectroscopy and as a ROS scavenger in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidin-1-yl: The parent compound without bromine substitutions.
4-Oxo-2,2,6,6-tetramethylpiperidinooxy (TEMPONE): A derivative with an oxo group at the 4 position.
2,2,6,6-Tetramethylpiperidine: A precursor used in various chemical reactions.
Uniqueness
3,5-Dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yl is unique due to its bromine substitutions, which enhance its reactivity and stability as a radical. This makes it particularly useful in applications requiring stable radicals, such as spin trapping and ROS scavenging .
Eigenschaften
Molekularformel |
C9H14Br2NO2 |
|---|---|
Molekulargewicht |
328.02 g/mol |
InChI |
InChI=1S/C9H14Br2NO2/c1-8(2)6(10)5(13)7(11)9(3,4)12(8)14/h6-7H,1-4H3 |
InChI-Schlüssel |
ZLISWGUSBUHSJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C(=O)C(C(N1[O])(C)C)Br)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


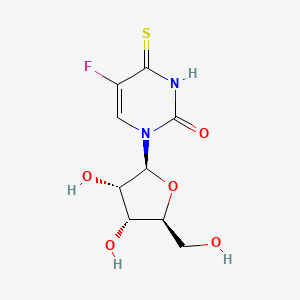
![(2S)-2-[[(3R)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid](/img/structure/B13827081.png)
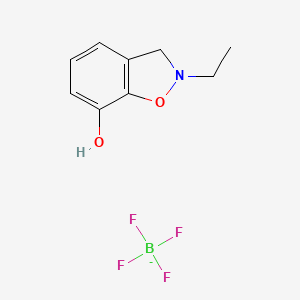
![N-(4-cyanophenyl)-N'-[(sodiosulfo)methyl]urea](/img/structure/B13827087.png)
